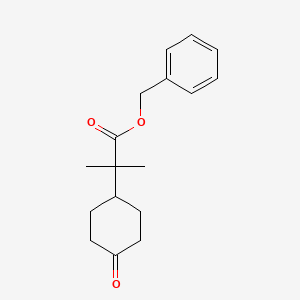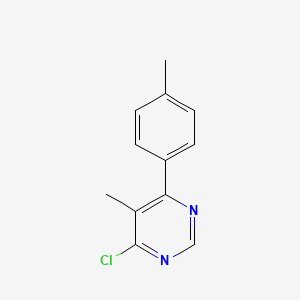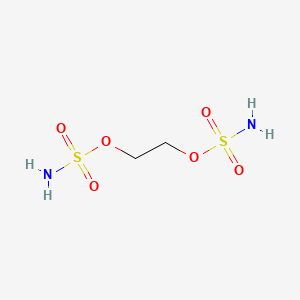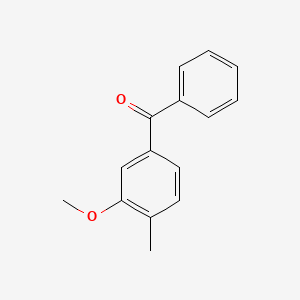
(3-methoxy-4-methylphenyl)-phenylmethanone
Overview
Description
4-Methyl-3-(methyloxy)phenylmethanone is an organic compound with the molecular formula C15H14O2 It is a derivative of benzophenone, characterized by the presence of a methoxy group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(methyloxy)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-3-(methyloxy)phenylmethanone can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(methyloxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Methyl-3-(methyloxy)phenylmethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other biologically active compounds.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-Methyl-3-(methyloxy)phenylmethanone exerts its effects involves interactions with various molecular targets. The methoxy and methyl groups on the phenyl ring enhance its ability to participate in electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-1H-indol-2-yl)phenylmethanone: This compound has a similar structure but includes an indole ring, which imparts different biological activities.
(3-Methylphenyl)(phenyl)methanone: Lacks the methoxy group, resulting in different reactivity and applications.
Uniqueness
These functional groups enhance its solubility and ability to participate in various chemical reactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3-methoxy-4-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-13(10-14(11)17-2)15(16)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
JCYUOBQYRREMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
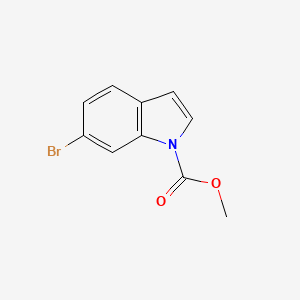
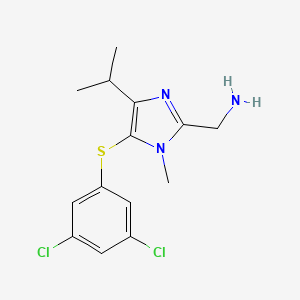
![1-[(3-Bromophenyl)sulfanyl]propan-2-one](/img/structure/B8714711.png)
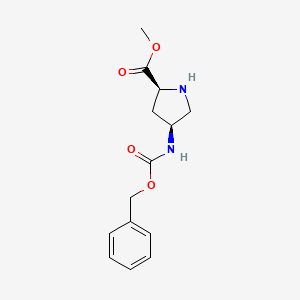
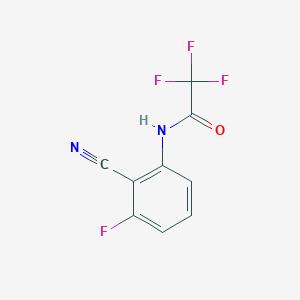
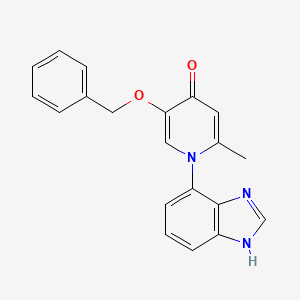
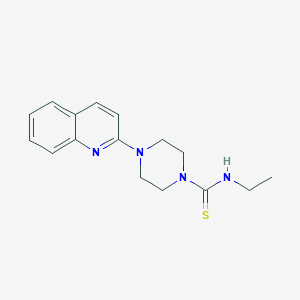
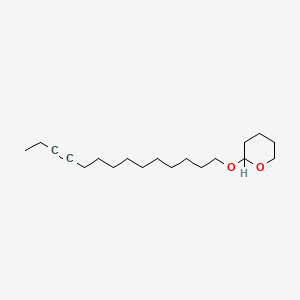
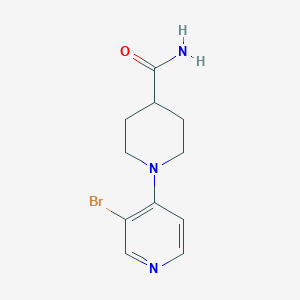
![N-[5-[(dimethylamino)sulfonyl]-2-methylphenyl]-2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-benzamide](/img/structure/B8714777.png)
![9-chloro-4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B8714792.png)
